![molecular formula C10H14BNO4 B13682236 3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13682236.png)
3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL
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Overview
Description
3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL (hereafter referred to as the target compound) is a benzooxaborol derivative characterized by an aminomethyl group at position 3 and a 2-hydroxyethoxy substituent at position 7. This compound has garnered attention for its potent inhibition of Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS), a validated therapeutic target for tuberculosis treatment . The (S)-enantiomer of the compound, designated GSK656, demonstrates high specificity and efficacy, with a reported IC₅₀ of 0.24 µM against Mtb LeuRS . The 2-hydroxyethoxy group at position 7 and the chloro substituent at position 4 (in GSK656) are critical for enhancing binding affinity and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzo[C][1,2]oxaborol ring system, followed by the introduction of the aminomethyl and hydroxyethoxy groups. Common reagents used in these reactions include boronic acids, amines, and ethylene glycol derivatives. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aminomethyl and hydroxyethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The pathways involved can include inhibition of protein synthesis or disruption of cellular processes, depending on the specific target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a broader class of benzooxaboroles modified at positions 3, 4, and 7. Below is a detailed comparison with key analogs:
Position 7 Modifications
- Ethoxy vs. 2-Hydroxyethoxy : The (S)-7-ethoxy analog (compound 2) showed reduced antimycobacterial activity compared to the target compound, likely due to the absence of the hydroxyl group for hydrogen bonding with LeuRS . Introducing 2-hydroxyethoxy (as in GSK656) improved water solubility and binding affinity, critical for Mtb inhibition .
- Solvent Exposure : Position 7 substituents are solvent-exposed, allowing bulky or polar groups (e.g., 2-hydroxyethoxy) to enhance pharmacokinetics without steric hindrance .
Position 4 Modifications
- Chloro Substitution : The 4-chloro group in GSK656 contributes to metabolic stability and enhances interactions with hydrophobic pockets in the LeuRS editing domain .
- Aromatic vs. Aliphatic Substituents : Bulky groups (e.g., phenyl at position 4) may reduce activity due to steric clashes, while smaller groups (methyl, ethyl) maintain potency but lack the stabilizing effects of chloro .
Enantiomeric Specificity
- The (S)-enantiomer of the target compound (GSK656) exhibits >98% enantiomeric excess (ee) and superior activity compared to the (R)-enantiomer, emphasizing the importance of chiral resolution during synthesis .
Pharmacokinetic and Toxicity Profiles
- 4-Chloro-7-ethoxy analog : While potent, its lack of a hydroxyl group at position 7 results in lower aqueous solubility, limiting in vivo efficacy .
Biological Activity
3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL, also known as a benzoxaborole compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique boron-containing structure, which contributes to its pharmacological properties. The following sections will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2131797-84-5
- Molecular Formula : C10H13BNO4
- Molecular Weight : 257.48 g/mol
Structural Representation
The structural formula can be represented as follows:
Antimicrobial Properties
Benzoxaborole compounds, including this compound, exhibit significant antimicrobial activity. Research indicates that these compounds are effective against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum.
The primary mechanism involves inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and survival. A study demonstrated that specific derivatives of benzoxaboroles showed high selectivity for Mtb LeuRS with an IC50 value of 0.20 μM and a minimum inhibitory concentration (MIC) of 0.08 μM against M. tuberculosis strains .
Antiparasitic Activity
Benzoxaboroles have also been identified as potential treatments for parasitic infections, particularly those caused by Wolbachia, which is implicated in diseases such as lymphatic filariasis. The introduction of boron into pleuromutilin structures has enhanced their efficacy against Wolbachia, showing significant in vitro activity .
Table 1: Summary of Biological Activities
Compound | Target Pathogen | Mechanism | IC50 (μM) | MIC (μM) |
---|---|---|---|---|
This compound | Mycobacterium tuberculosis | Inhibition of LeuRS | 0.20 | 0.08 |
Benzoxaborole Derivative | Plasmodium falciparum | Unknown | 5032-64 nM | - |
Boron-Pleuromutilin | Wolbachia spp. | Antibiotic activity | - | - |
Clinical Implications
Several benzoxaborole derivatives are currently under clinical evaluation for their efficacy against resistant strains of bacteria and parasites. The favorable pharmacokinetic profiles observed in preclinical studies suggest potential for oral administration and effective systemic exposure .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL, and how can reaction conditions influence yield?
- Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as the benzoxaborole core and aminomethyl/ethoxy substituents. Use coupling reactions (e.g., Suzuki-Miyaura for boronate formation) under inert atmospheres to prevent oxidation. Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical for optimizing regioselectivity and yield . Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with silica gel or reverse-phase HPLC .
Q. How can researchers characterize the molecular structure of this compound to confirm regiochemistry and functional group integrity?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR : Use 1H, 13C, and 11B NMR to verify boronate ring formation and substituent positions. Compare chemical shifts with benzoxaborole analogs .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bonding by growing single crystals in a slow-evaporation setup with aprotic solvents .
- Mass spectrometry (HRMS) : Confirm molecular formula and detect fragmentation patterns indicative of the aminomethyl group .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Adhere to OSHA and EN166 standards for PPE: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF). Store the compound in airtight containers under nitrogen to prevent hydrolysis of the boronate ring. Emergency protocols must include accessible eyewash stations and neutralization kits for spills .
Q. How does the compound’s solubility profile impact experimental design in aqueous versus organic media?
- Methodological Answer : Test solubility in graded solvent systems (water, DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. The hydroxyethoxy group enhances aqueous solubility, but the benzoxaborole core may require co-solvents (e.g., 10% DMSO in PBS) for biological assays. For organic reactions, prioritize anhydrous DMF or THF to maintain boronate stability .
Q. What purification techniques are most effective for isolating this compound from reaction byproducts?
- Methodological Answer : After quenching the reaction, extract the product using ethyl acetate/water partitions. Remove polar impurities via flash chromatography (silica gel, hexane/ethyl acetate gradient). For high-purity isolates (>95%), employ preparative HPLC with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How do electronic effects of the aminomethyl and hydroxyethoxy substituents influence the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : Perform computational studies (DFT or Hartree-Fock) to map electron density distributions. The aminomethyl group acts as an electron donor via resonance, stabilizing electrophilic attacks on the boronate ring. Experimentally, compare reaction rates in halogenation or alkylation assays under controlled pH (e.g., buffered vs. acidic conditions) .
Q. What experimental and computational strategies can elucidate the compound’s binding interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics at varying compound concentrations .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonding between the aminomethyl group and active-site residues .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess binding affinity and entropy-driven interactions .
Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, analyzing degradation via HPLC. The boronate ring is prone to hydrolysis in acidic conditions, requiring stabilization with cyclodextrins or PEGylation .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Cross-validate with Arrhenius equation predictions for shelf-life extrapolation .
Q. What methodologies optimize regioselectivity in functionalizing the benzoxaborole scaffold without disrupting the boronate ring?
- Methodological Answer : Employ directing groups (e.g., nitro or methoxy) to steer electrophilic substitution to the 7-position. For example, introduce the hydroxyethoxy group via Ullmann coupling with iodobenzene precursors, using CuI/1,10-phenanthroline as a catalyst. Monitor ring integrity with 11B NMR to detect boronate hydrolysis byproducts .
Q. How can isotopic labeling (e.g., 13C, 15N) enhance mechanistic studies of this compound’s metabolic or catalytic pathways?
- Methodological Answer : Synthesize isotopically labeled analogs via 13C-formaldehyde reductive amination for the aminomethyl group. Use LC-MS/MS to track labeled metabolites in cell cultures or enzyme assays. For catalytic studies, employ 15N-labeled ammonia to trace nitrogen migration in boronate-mediated reactions .
Properties
Molecular Formula |
C10H14BNO4 |
---|---|
Molecular Weight |
223.04 g/mol |
IUPAC Name |
2-[[3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol |
InChI |
InChI=1S/C10H14BNO4/c12-6-9-7-2-1-3-8(15-5-4-13)10(7)11(14)16-9/h1-3,9,13-14H,4-6,12H2 |
InChI Key |
USNQUVNADCNTTF-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC=C2OCCO)C(O1)CN)O |
Origin of Product |
United States |
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